molecular formula C23H32FN3O3 B1445408 (R)-8-Fluoro-N-isopropyl-4-(3-methoxypropoxy)-6-methyl-N-(piperidin-3-yl)quinoline-2-carboxamide CAS No. 1078129-57-3

(R)-8-Fluoro-N-isopropyl-4-(3-methoxypropoxy)-6-methyl-N-(piperidin-3-yl)quinoline-2-carboxamide

Cat. No. B1445408
M. Wt: 417.5 g/mol
InChI Key: QSKFJIQNNLJOQC-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-8-Fluoro-N-isopropyl-4-(3-methoxypropoxy)-6-methyl-N-(piperidin-3-yl)quinoline-2-carboxamide is a useful research compound. Its molecular formula is C23H32FN3O3 and its molecular weight is 417.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-8-Fluoro-N-isopropyl-4-(3-methoxypropoxy)-6-methyl-N-(piperidin-3-yl)quinoline-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-8-Fluoro-N-isopropyl-4-(3-methoxypropoxy)-6-methyl-N-(piperidin-3-yl)quinoline-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

ATM Kinase Inhibition

A novel series of 3-quinoline carboxamides, which includes compounds structurally similar to (R)-8-Fluoro-N-isopropyl-4-(3-methoxypropoxy)-6-methyl-N-(piperidin-3-yl)quinoline-2-carboxamide, has been optimized as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These compounds have shown efficacy in combination with DSB-inducing agents in disease-relevant models (S. Degorce et al., 2016).

Inotropic Activity

Some derivatives of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) piperidine-4-carboxamides, which are structurally related to the queried compound, have been synthesized and evaluated for positive inotropic activity. These compounds have shown favorable activity compared to standard drugs in isolated rabbit-heart preparations (Ji-Yong Liu et al., 2009).

Radioligand Potential for PET Imaging

Quinoline-2-carboxamide derivatives have been labeled for potential use as radioligands in positron emission tomography (PET) imaging. These compounds are evaluated for their ability to noninvasively assess peripheral benzodiazepine type receptors in vivo (M. Matarrese et al., 2001).

Toll-Like Receptor 2 Agonists

Dihydropyridine-Quinolone Carboxamides, similar in structure to the queried compound, have been identified as TLR2 agonists. These compounds induce chemokines and cytokines in a TLR2-dependent manner, offering new leads for vaccine adjuvant development (Ziwei Hu et al., 2018).

properties

IUPAC Name

8-fluoro-4-(3-methoxypropoxy)-6-methyl-N-[(3R)-piperidin-3-yl]-N-propan-2-ylquinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32FN3O3/c1-15(2)27(17-7-5-8-25-14-17)23(28)20-13-21(30-10-6-9-29-4)18-11-16(3)12-19(24)22(18)26-20/h11-13,15,17,25H,5-10,14H2,1-4H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKFJIQNNLJOQC-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)F)N=C(C=C2OCCCOC)C(=O)N(C3CCCNC3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C(=C1)F)N=C(C=C2OCCCOC)C(=O)N([C@@H]3CCCNC3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743435
Record name 8-Fluoro-4-(3-methoxypropoxy)-6-methyl-N-[(3R)-piperidin-3-yl]-N-(propan-2-yl)quinoline-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-8-Fluoro-N-isopropyl-4-(3-methoxypropoxy)-6-methyl-N-(piperidin-3-yl)quinoline-2-carboxamide

CAS RN

1078129-57-3
Record name 8-Fluoro-4-(3-methoxypropoxy)-6-methyl-N-[(3R)-piperidin-3-yl]-N-(propan-2-yl)quinoline-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-8-Fluoro-N-isopropyl-4-(3-methoxypropoxy)-6-methyl-N-(piperidin-3-yl)quinoline-2-carboxamide
Reactant of Route 2
(R)-8-Fluoro-N-isopropyl-4-(3-methoxypropoxy)-6-methyl-N-(piperidin-3-yl)quinoline-2-carboxamide
Reactant of Route 3
(R)-8-Fluoro-N-isopropyl-4-(3-methoxypropoxy)-6-methyl-N-(piperidin-3-yl)quinoline-2-carboxamide
Reactant of Route 4
Reactant of Route 4
(R)-8-Fluoro-N-isopropyl-4-(3-methoxypropoxy)-6-methyl-N-(piperidin-3-yl)quinoline-2-carboxamide
Reactant of Route 5
(R)-8-Fluoro-N-isopropyl-4-(3-methoxypropoxy)-6-methyl-N-(piperidin-3-yl)quinoline-2-carboxamide
Reactant of Route 6
(R)-8-Fluoro-N-isopropyl-4-(3-methoxypropoxy)-6-methyl-N-(piperidin-3-yl)quinoline-2-carboxamide

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